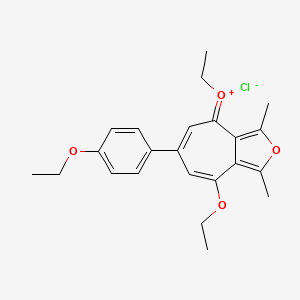
NoName
描述
NoName is a useful research compound. Its molecular formula is C23H27ClO4 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.1597870 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[4-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27O4.ClH/c1-6-24-19-11-9-17(10-12-19)18-13-20(25-7-2)22-15(4)27-16(5)23(22)21(14-18)26-8-3;/h9-14H,6-8H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCVGLGRHBWPPD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=[O+]CC)C3=C(OC(=C3C(=C2)OCC)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of the "NoName" compound identified as a potential Alzheimer's disease inhibitor?
A1: Unfortunately, the specific molecular formula and weight of "this compound 3" are not provided in the abstract discussing its potential as an Alzheimer's disease inhibitor. [] Further research is needed to determine these characteristics.
Q2: Is there spectroscopic data available for any of the "this compound" compounds mentioned?
A2: While the research papers mention "this compound" compounds in various contexts, specific spectroscopic data is not provided. [, , , ] Detailed analysis and characterization are needed to obtain this information.
Q3: Are there any studies on the material compatibility of "this compound" compounds?
A3: The provided research papers do not delve into the material compatibility of specific "this compound" compounds. [, , ] This is an important aspect to investigate for potential applications and requires further research.
Q4: Do any of the "this compound" compounds exhibit catalytic properties?
A4: The current research does not mention any catalytic properties associated with "this compound" compounds. [, , , , , , ]
Q5: Are there any strategies mentioned to enhance the stability or solubility of "this compound" compounds?
A5: The provided research does not discuss formulation strategies or methods to improve the stability or solubility of "this compound" compounds. [, , , , , , , , , ] This is a crucial area for further investigation, especially for compounds intended for therapeutic applications.
Q6: Is there any information on the toxicity or safety profile of "this compound" compounds?
A6: While some studies mention "this compound" compounds, specific toxicity data or safety profiles are not provided in the abstracts. [, ] Thorough toxicological assessments are essential for any compound intended for use in humans or released into the environment.
Q7: What are the environmental implications of "this compound" compounds, and are there any mitigation strategies in place?
A7: The environmental impact and degradation pathways of "this compound" compounds are not addressed in the provided research. [, , , , , , , ] Assessing and mitigating potential environmental risks associated with any new compound is crucial.
Q8: Were there any biomarkers investigated in relation to the efficacy or adverse effects of "this compound" compounds?
A8: The research papers do not mention any studies on biomarkers related to the efficacy or potential adverse effects of "this compound" compounds. [, , , , , , , , , ] Biomarker research could be valuable in understanding the compounds' mechanisms of action and potential applications.
Q9: Has any research explored alternative compounds or substitutes for "this compound" in the context of their described applications?
A9: The provided research primarily focuses on specific applications of "this compound" compounds without delving into comparisons with alternative compounds or substitutes. [, , , , , , , , ] Exploring alternatives is valuable for identifying potentially safer or more effective solutions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-methyl-5-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B5053972.png)
![{4-benzyl-1-[(3'-fluoro-3-biphenylyl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5053977.png)
![methyl 1,7-dimethyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5053981.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-isopropylbenzyl)methanamine](/img/structure/B5053995.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5053997.png)
![N-(4-{N-[(3,4-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5054001.png)

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5054013.png)
![2-chloro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5054016.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5054023.png)
![2-iodo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B5054041.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B5054045.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5054052.png)
